

An In-Depth Technical Guide to 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

Cat. No.: B091990

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1-Allyl-3-(2-hydroxyethyl)-2-thiourea**. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics and potential applications.

Molecular Structure and Properties

1-Allyl-3-(2-hydroxyethyl)-2-thiourea is an organic compound featuring an allyl group, a hydroxyethyl group, and a thiourea core. This unique combination of functional groups imparts specific chemical and physical properties that make it a molecule of interest in various scientific fields.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
CAS Number	105-81-7	[1]
Molecular Formula	C6H12N2OS	[1]
Molecular Weight	160.24 g/mol	
Appearance	White crystalline powder	[1]
Melting Point	76-78 °C	
Canonical SMILES	C=CCNC(=S)NCCO	[1]
InChI Key	VUVPNTYTOUGMDG- UHFFFAOYSA-N	[1]

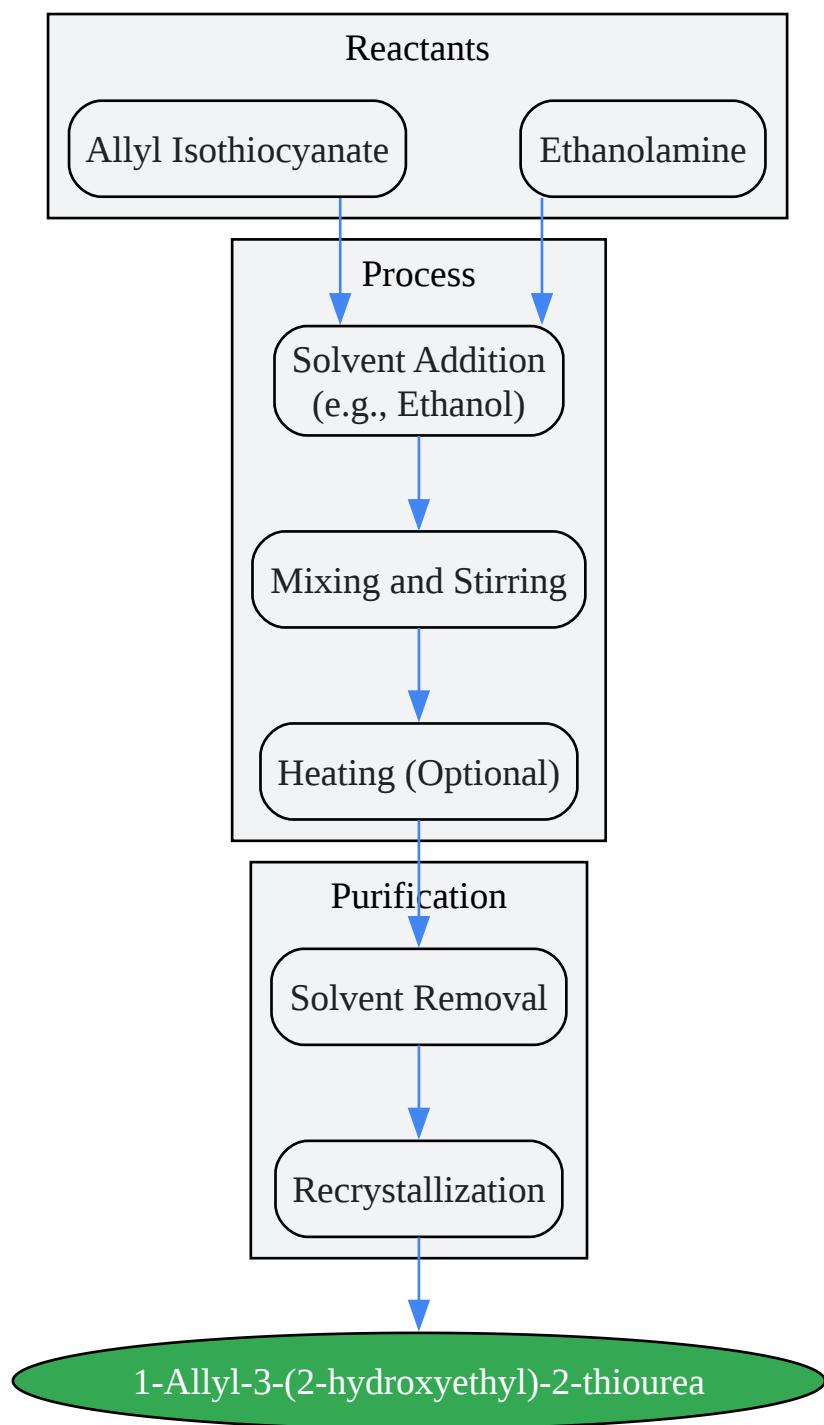
While a specific crystal structure for **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** is not publicly available, analysis of its constituent functional groups and related thiourea derivatives allows for the prediction of its structural characteristics. The molecule possesses hydrogen bond donors (N-H and O-H groups) and acceptors (C=S and O groups), suggesting the potential for complex intermolecular interactions in the solid state.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **1-Allyl-3-(2-hydroxyethyl)-2-thiourea**. Although detailed spectral data is not widely published, typical chemical shifts and vibrational frequencies for its functional groups can be predicted.

Table 2: Predicted Spectroscopic Data

Spectroscopy	Functional Group	Predicted Chemical Shift / Wavenumber
¹ H NMR	Allyl (CH=CH ₂)	5.0 - 6.0 ppm
	Allyl (CH ₂ -N)	3.8 - 4.2 ppm
	Hydroxyethyl (N-CH ₂)	3.4 - 3.8 ppm
	Hydroxyethyl (CH ₂ -OH)	3.6 - 4.0 ppm
N-H	Variable, broad	
O-H	Variable, broad	
¹³ C NMR	C=S	180 - 190 ppm
	Allyl (CH=CH ₂)	130 - 140 ppm
	Allyl (CH=CH ₂)	115 - 125 ppm
	Allyl (CH ₂ -N)	45 - 55 ppm
	Hydroxyethyl (N-CH ₂)	40 - 50 ppm
	Hydroxyethyl (CH ₂ -OH)	60 - 70 ppm
FTIR	N-H stretch	3200 - 3400 cm ⁻¹
	O-H stretch	3200 - 3600 cm ⁻¹ (broad)
	C-H stretch (sp ² , sp ³)	2850 - 3100 cm ⁻¹
	C=C stretch	1640 - 1680 cm ⁻¹
	C=S stretch	1050 - 1250 cm ⁻¹


Experimental Protocols

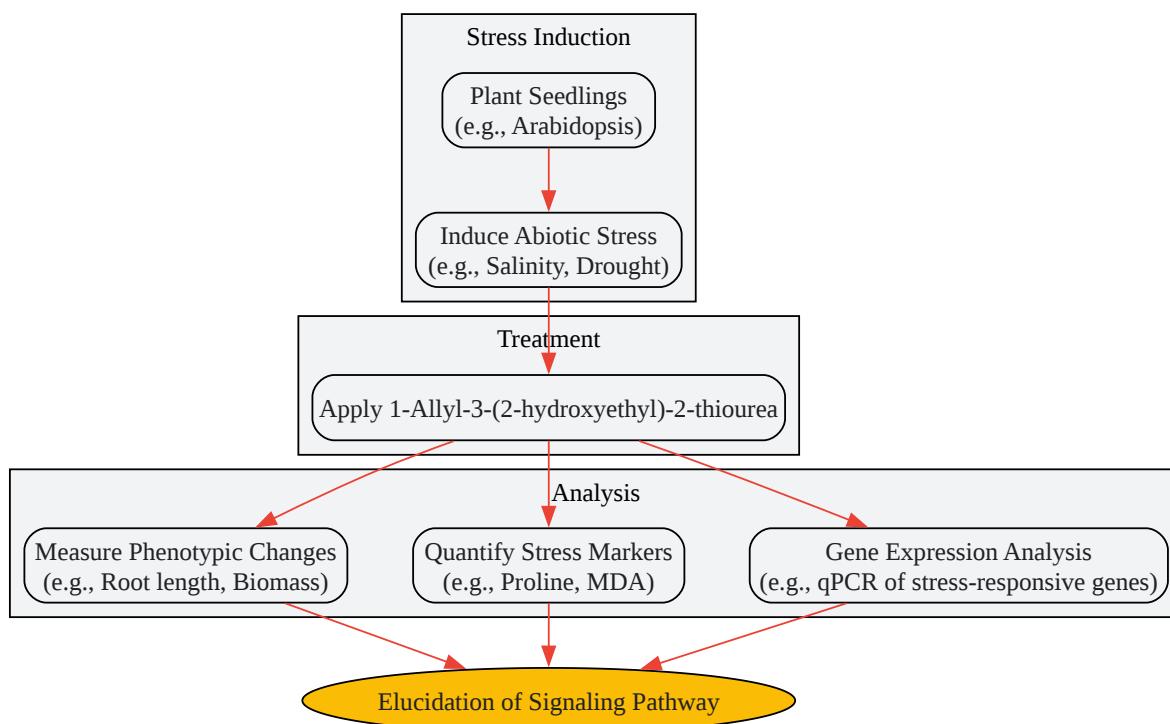
Synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

A plausible and commonly employed method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For the target molecule, this would involve the reaction of allyl isothiocyanate with ethanolamine.

Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.
- Addition of Amine: To the stirred solution, add ethanolamine (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
- Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 2-12 hours, depending on the solvent and temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** as a white crystalline solid.

[Click to download full resolution via product page](#)


A generalized workflow for the synthesis of **1-Allyl-3-(2-hydroxyethyl)-2-thiourea**.

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities. While specific signaling pathways for **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** have not been extensively reported, related compounds have shown effects in areas such as plant growth regulation and corrosion inhibition.

Plant Growth Regulation

Thiourea and its derivatives have been shown to mitigate the effects of abiotic stress in plants, such as salinity and drought.^{[2][3][4][5]} The proposed mechanism involves the modulation of antioxidant defense systems and nutrient uptake. An experimental workflow to investigate the effect of **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** on plant stress signaling could be as follows:

[Click to download full resolution via product page](#)

Proposed workflow to investigate the role of the compound in plant stress signaling.

Corrosion Inhibition

Thiourea derivatives are effective corrosion inhibitors for various metals in acidic media.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Their mechanism of action typically involves adsorption onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The presence of heteroatoms (N, S, O) and the π -electrons of the allyl group in **1-Allyl-3-(2-hydroxyethyl)-2-thiourea** suggest its potential as a corrosion inhibitor. A logical flow for its mechanism of action is depicted below.

[Click to download full resolution via product page](#)

Logical flow of the corrosion inhibition mechanism for **1-Allyl-3-(2-hydroxyethyl)-2-thiourea**.

Conclusion

1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a molecule with a well-defined structure and predictable properties based on its functional groups. While detailed experimental data on its crystal structure and specific biological signaling pathways are limited in the public domain, this guide provides a solid foundation for researchers. The presented synthesis protocol is robust, and the proposed workflows for investigating its biological activity offer clear starting points for further research. The unique structural features of this compound warrant further investigation into its potential applications in agrochemicals, materials science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- 2. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of thiourea ameliorates drought induced oxidative injury in *Linum usitatissimum* L. by regulating antioxidant defense machinery and nutrients absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Corrosion mitigation characteristics of some novel organoselenium thiourea derivatives for acid pickling of C1018 steel via experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Allyl-3-(2-hydroxyethyl)-2-thiourea]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091990#molecular-structure-of-1-allyl-3-2-hydroxyethyl-2-thiourea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com